3-cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Description
3-cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a useful research compound. Its molecular formula is C21H25N3OS and its molecular weight is 367.5 g/mol. The purity is usually 95%.
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Biological Activity
3-Cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest for researchers in pharmacology and drug development.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H25N3OS
- Molecular Weight : 391.5 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. For instance, its derivatives have shown IC50 values in the micromolar range against prostate cancer cells (PC-3) and other malignancies .
- Anti-inflammatory Properties : Similar compounds within the pyrido[2,1-b][1,3,5]thiadiazine class have demonstrated the ability to reduce inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .
- Antimicrobial Effects : The compound's structure allows it to interact with microbial enzymes and cell membranes, leading to antibacterial and antifungal activities. Research has shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on various Mannich bases related to this compound indicated significant anticancer activity. The cytotoxicity was evaluated using MTT assays on PC-3 cells. The results showed that compounds with similar structural motifs had IC50 values ranging from 8.2 to 32.1 μM .
Compound Type | IC50 (μM) | Cell Line |
---|---|---|
Mannich Base | 8.2 - 32.1 | PC-3 |
Ketonic Derivative | 10 - 40 | Jurkat |
Case Study 2: Anti-inflammatory Activity
In another study focusing on pyrido[2,1-b][1,3,5]thiadiazine derivatives, researchers observed a marked reduction in levels of inflammatory markers following treatment with these compounds in a murine model of inflammation. Key findings included:
Inflammatory Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 150 | 80 |
IL-6 | 120 | 60 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The thiadiazine ring may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Immune Response : The compound appears to modulate immune responses by affecting cytokine production.
Properties
Molecular Formula |
C21H25N3OS |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-cyclohexyl-8-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H25N3OS/c1-15-7-9-16(10-8-15)18-11-20(25)24-13-23(17-5-3-2-4-6-17)14-26-21(24)19(18)12-22/h7-10,17-18H,2-6,11,13-14H2,1H3 |
InChI Key |
KRPOTLXPFGMPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCCC4 |
Origin of Product |
United States |
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